3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Description

BenchChem offers high-quality 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

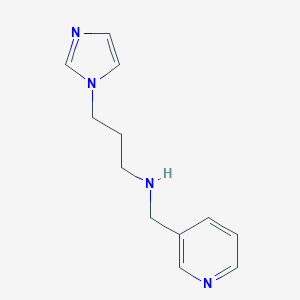

3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-3-12(9-13-4-1)10-14-5-2-7-16-8-6-15-11-16/h1,3-4,6,8-9,11,14H,2,5,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVCMJGGHPTQIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577472 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-3-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136469-91-5 |

Source

|

| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136469-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-3-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Technical Whitepaper: Modular Synthesis and Structural Validation of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Executive Summary & Application Context

This technical guide details the synthesis and characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a secondary amine pharmacophore structurally aligned with Histamine H3 Receptor (H3R) ligands .[1]

The molecule features a "dual-head" nitrogen heterocyclic system—an imidazole moiety linked via a propyl spacer to a pyridine ring.[1] This architecture mimics the bioactivity of potent H3R antagonists/agonists such as Imetit and Thioperamide analogs. Beyond medicinal chemistry, this ligand serves as a tridentate chelator in coordination chemistry, leveraging the

Key Technical Challenges:

-

Regioselectivity: Ensuring mono-alkylation of the primary amine without over-alkylating to the tertiary amine.

-

Polarity Management: The product is highly polar and basic, making standard silica chromatography difficult due to peak tailing.

-

Reactivity: The 3-pyridinecarboxaldehyde isomer exhibits lower electrophilicity at the carbonyl carbon compared to its 2- and 4-isomers, requiring optimized reductive amination conditions.[1]

Retrosynthetic Analysis

The most robust synthetic pathway utilizes a convergent disconnection at the secondary amine bond. This approach avoids the regiochemical ambiguity of alkylating the imidazole ring from scratch.

Strategic Disconnection: The target molecule is disassembled into two commercially available precursors:

-

Nucleophile: 3-(1H-imidazol-1-yl)propan-1-amine (CAS: 5036-48-6).[1]

-

Electrophile: 3-Pyridinecarboxaldehyde (Nicotinaldehyde, CAS: 500-22-1).[1]

Figure 1: Retrosynthetic breakdown utilizing a convergent C-N bond formation strategy.

Experimental Protocol

Methodology: One-Pot Reductive Amination Rationale: Direct alkylation using 3-(chloromethyl)pyridine is prone to over-alkylation (formation of the tertiary amine) and self-quaternization.[1] Reductive amination via imine formation followed by in situ reduction offers superior control over stoichiometry.

Reagents:

-

Amine: 3-(1H-imidazol-1-yl)propan-1-amine (1.0 equiv)[1]

-

Aldehyde: 3-Pyridinecarboxaldehyde (1.0 equiv)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure

-

Imine Formation (Dehydration Equilibrium):

-

In a dry 250 mL round-bottom flask under N₂ atmosphere, dissolve 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCE (40 mL).

-

Add 3-(1H-imidazol-1-yl)propan-1-amine (10 mmol, 1.25 g) dropwise.

-

Critical Step: Add Acetic Acid (10 mmol, 0.6 mL). The acid catalyzes the formation of the iminium ion intermediate.

-

Stir at room temperature for 2 hours. (Monitor by TLC or 1H NMR for the disappearance of the aldehyde peak at ~10.0 ppm).

-

-

Reduction (Irreversible Step):

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (14 mmol, 2.97 g) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ because it is less basic and reduces the imine faster than the aldehyde, preventing side-product alcohol formation.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

-

Quenching & Workup:

-

Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes to decompose boron complexes.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Purification Note: The product is water-soluble.[1][2][3] If the organic layer yield is low, saturate the aqueous layer with NaCl (brine) or use CHCl₃/Isopropanol (3:1) for extraction.[1]

-

-

Purification Strategy:

-

Option A (Chromatography): Use amine-functionalized silica gel to prevent streaking.[1] Eluent: DCM:MeOH:NH₄OH (90:9:1).[1]

-

Option B (Salt Formation - Recommended): Dissolve the crude oil in ethanol and treat with 2.0 equivalents of oxalic acid. The resulting oxalate salt often crystallizes readily, providing high purity without column chromatography.

-

Figure 2: Reaction workflow for the reductive amination process.

Characterization & Validation

The successful synthesis is validated by the disappearance of the aldehyde signal and the appearance of the benzylic methylene singlet.

Predicted 1H NMR Data (400 MHz, CDCl₃):

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Imidazole-H2 | 7.45 - 7.55 | Singlet (s) | 1H | N-CH=N (Imidazole) |

| Pyridine-H2 | 8.50 - 8.55 | Singlet (s) | 1H | Pyridine (Ortho to N) |

| Pyridine-H6 | 8.45 - 8.50 | Doublet (d) | 1H | Pyridine (Ortho to N) |

| Pyridine-H4 | 7.60 - 7.70 | Doublet (d) | 1H | Pyridine (Para to N) |

| Imidazole-H4/5 | 6.90 - 7.10 | Multiplet (m) | 2H | Imidazole Backbone |

| Pyridine-H5 | 7.20 - 7.30 | Multiplet (m) | 1H | Pyridine (Meta to N) |

| Benzylic CH₂ | 3.80 - 3.85 | Singlet (s) | 2H | N-CH₂-Pyridine |

| Propyl- | 3.95 - 4.05 | Triplet (t) | 2H | Imidazole-CH₂- |

| Propyl- | 2.60 - 2.70 | Triplet (t) | 2H | -CH₂-NH- |

| Propyl- | 1.90 - 2.00 | Quintet (q) | 2H | Central CH₂ |

| Amine NH | 1.50 - 2.00 | Broad (br) | 1H | Exchangeable |

Key Diagnostic Signals:

-

The Singlet at ~3.8 ppm: This confirms the formation of the N-CH₂-Pyridine bond.[1] If this is a doublet, the imine was not fully reduced.

-

Absence of Aldehyde: No peak at ~10.0 ppm.

-

Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 217.14. Expect a base peak at m/z 217.1.

Safety & Handling

-

Imidazoles: Generally irritants. Avoid inhalation of the precursor amine vapors.

-

3-Pyridinecarboxaldehyde: Oxidizes rapidly in air to nicotinic acid.[1] Store under inert gas (Argon/Nitrogen) at 4°C.

-

Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Ensure proper venting.

-

Waste Disposal: The aqueous waste from the workup contains boron residues and pyridine derivatives; dispose of as hazardous basic organic waste.

References

-

Liang, G., et al. (2017).[4] "Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones." Angewandte Chemie International Edition.

- Apelt, J., et al. (2005). "Search for Histamine H3 Receptor Antagonists with Combined Inhibitory Potency at N-Methyltransferase: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry. (Context for imidazole-propylamine synthesis).

-

Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. (General pharmacophore background).

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

Sources

- 1. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]

- 4. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Discovery: A Technical Guide to Synthesizing Novel Imidazole Derivatives for Antimicrobial Applications

Foreword: The Enduring Relevance of the Imidazole Scaffold in an Era of Antimicrobial Resistance

The relentless evolution of antimicrobial resistance (AMR) constitutes one of the most significant threats to global health. In this challenging landscape, the search for novel antimicrobial agents is not merely an academic pursuit but a critical necessity. Within the vast arsenal of medicinal chemistry, the imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, has consistently proven to be a privileged structure. First synthesized in 1858, its unique physicochemical properties have made it a cornerstone in the development of a multitude of therapeutic agents.[1] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the synthesis of novel imidazole derivatives, with a focus on strategies to imbue them with potent antimicrobial activity. We will delve into the causality behind synthetic choices, elucidate structure-activity relationships, and provide actionable protocols to empower the next generation of antimicrobial discovery.

Chapter 1: Strategic Approaches to the Synthesis of the Imidazole Core

The versatility of the imidazole ring lies in the numerous synthetic pathways available for its construction and subsequent derivatization. The choice of synthetic route is a critical decision, directly impacting yield, purity, and the potential for structural diversity.

The Cornerstone: The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858, and later expanded upon by Bronisław Leonard Radziszewski, this multi-component reaction remains a robust and commercially significant method for synthesizing substituted imidazoles.[2][3] The reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[3][4]

The causality behind its enduring utility lies in its convergent nature, allowing for the rapid assembly of complex imidazoles from readily available starting materials. By replacing ammonia with a primary amine, N-substituted imidazoles can be prepared in good yields, offering a direct route to modulate the pharmacokinetic properties of the final compound.[2]

Experimental Protocol: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

Objective: To synthesize a 2,4,5-trisubstituted imidazole derivative using a classic multi-component condensation reaction.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Ammonium Acetate

-

Glacial Acetic Acid or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reactant Stoichiometry: In a round-bottom flask, combine equimolar amounts of the 1,2-dicarbonyl compound (e.g., benzil), the aldehyde, and a molar excess of ammonium acetate.

-

Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol. The choice of solvent can influence reaction times and yields.

-

Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heating and Reflux: Heat the reaction mixture to reflux with continuous stirring. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) is typically employed for purification.

-

Characterization: Confirm the structure of the synthesized imidazole derivative using spectroscopic methods such as NMR (¹H, ¹³C) and FTIR.[5][6]

Modern Synthetic Innovations: Enhancing Efficiency and Sustainability

While the Debus-Radziszewski synthesis is a workhorse, modern medicinal chemistry demands more efficient and environmentally benign methodologies.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions.[7][8] Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.[7][9] Solvent-free microwave-assisted synthesis of imidazole derivatives represents a particularly green and efficient approach.[4]

Catalytic Methods: The use of catalysts can promote reactions under milder conditions, enhancing selectivity and reducing waste.[8] Transition metal catalysts (e.g., based on copper, iron, or palladium) and solid acid catalysts (e.g., silicotungstic acid) have been successfully employed to facilitate the synthesis of polysubstituted imidazoles with high yields.[4][8]

Chapter 2: Elucidating the Antimicrobial Mechanism and Structure-Activity Relationship (SAR)

The design of potent antimicrobial imidazole derivatives is not a matter of chance; it is guided by a deep understanding of their mechanism of action and the relationship between their chemical structure and biological activity.

Mechanisms of Antimicrobial Action

Imidazole derivatives exert their antimicrobial effects through a variety of mechanisms, making them effective against a broad spectrum of pathogens, including bacteria and fungi.[1][10]

-

Disruption of Cell Membrane Integrity: A primary mode of action involves the insertion of the imidazole derivative into the microbial cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death.[1][5] This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.[1]

-

Inhibition of Ergosterol Biosynthesis: In fungi, many imidazole derivatives, such as ketoconazole and clotrimazole, act by inhibiting the enzyme lanosterol 14α-demethylase.[1][11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition compromises the structural integrity of the membrane.[1][12]

-

Interference with Nucleic Acid and Protein Synthesis: Some derivatives have been shown to interfere with bacterial DNA replication or inhibit protein synthesis, leading to cell death.[5][13]

-

Enzyme Inhibition: The antibacterial targets for imidazole derivatives are diverse and can include enzymes like β-Lactamases, DNA gyrase, and topoisomerase.[10]

Structure-Activity Relationship (SAR) Insights

Understanding SAR is paramount for the rational design of new, more potent antimicrobial agents.[10] Modifications to the imidazole scaffold can significantly impact efficacy, spectrum of activity, and pharmacokinetic properties.

-

Substituents at the N-1 Position: The nature of the substituent on the nitrogen atom of the imidazole ring is crucial. Lipophilicity, which can be tuned by introducing hydrophobic groups, is a key determinant of antibacterial activity.[14] For instance, increasing the length of an alkyl side chain can enhance toxicity towards bacteria like Staphylococcus aureus.[15]

-

Substituents at the C-2, C-4, and C-5 Positions: The introduction of various aryl and alkyl groups at these positions can modulate the antimicrobial profile. Electron-withdrawing or electron-donating groups can influence the electronic properties of the imidazole ring and its interaction with biological targets.[11]

-

Molecular Hybridization: A promising strategy involves creating hybrid molecules that covalently link an imidazole moiety with another pharmacophore, such as a 1,3,4-oxadiazole. This can lead to synergistic effects and overcome existing resistance mechanisms.[16]

Chapter 3: In Vitro Evaluation of Antimicrobial Activity

Once novel imidazole derivatives are synthesized, a critical step is to evaluate their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) assay is a fundamental quantitative method for this purpose.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of a synthesized imidazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Synthesized imidazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

-

Sterile DMSO for dissolving compounds

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or measured using a plate reader.[17]

Data Presentation: Example MIC Data for Novel Imidazole Derivatives

| Compound ID | R-Group at N-1 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| HL1 | -CH₃ | 16 | 32 | 8 |

| HL2 | -CH₂CH₂Ph | 8 | 16 | 4 |

| HL3 | -C₁₂H₂₅ | 4 | 8 | 2 |

| Ciprofloxacin | N/A | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | N/A | 2 |

This table presents hypothetical data for illustrative purposes. Actual MIC values would be determined experimentally. The trend suggests that increasing the lipophilicity of the N-1 substituent (from methyl to dodecyl) enhances antimicrobial activity.[14][15]

Conclusion and Future Directions

The imidazole scaffold continues to be a remarkably fruitful starting point for the development of novel antimicrobial agents. By leveraging both classical and modern synthetic techniques, and by applying a rational, mechanism-based approach to drug design, researchers can create diverse libraries of imidazole derivatives. The key to future success will lie in the integration of synthetic chemistry with a deep understanding of microbial biology and resistance mechanisms. The exploration of novel substitutions, the creation of hybrid molecules, and the adoption of advanced drug delivery systems will pave the way for the next generation of imidazole-based therapies in the ongoing fight against infectious diseases.[1]

References

- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.

- Exploration of structure-based on imidazole core as antibacterial agents - PubMed.

- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI.

-

Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.

-

(PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. Available at: [Link]

- Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities.

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available at: [Link]

-

A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. Available at: [Link]

-

Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. Available at: [Link]

-

Current progress in the synthesis of imidazoles and their derivatives via the use of green tools - ResearchGate. Available at: [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

- Prediction of antimicrobial activity of imidazole Derivatives by artificial neural networks.

-

Debus Radzisewski Imidazole Synthesis - YouTube. Available at: [Link]

-

The Debus–Radziszewski imidazole synthesis. - ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

-

Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds - J-Stage. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of new Imidazole Derivatives as effective Antimicrobial Agents - ResearchGate. Available at: [Link]

- Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs.

-

The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers. Available at: [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. Available at: [Link]

Sources

- 1. nano-ntp.com [nano-ntp.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Physicochemical properties of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a specialized nitrogenous heterocycle used primarily as a chemical probe in histamine H3 receptor (H3R) research.

Functionally, this compound serves as a pharmacophore hybrid , bridging the structural motifs of the endogenous ligand histamine (imidazole head group) with lipophilic "tail" regions (pyridine ring) common in H3R antagonists and inverse agonists. Its physicochemical profile is dominated by three ionizable basic centers, making its solubility and receptor binding affinity highly pH-dependent.

This guide details the molecular identity, ionization behavior, synthetic pathways, and handling protocols required for rigorous experimental validation.

Molecular Identity & Structural Analysis[1]

Chemical Nomenclature and Identification

| Property | Specification |

| IUPAC Name | 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine |

| Common Identifiers | Imidazolyl-propyl-aminopyridine; H3R Ligand Analog |

| Molecular Formula | C₁₂H₁₆N₄ |

| Molecular Weight | 216.28 g/mol |

| CAS Number (Analog) | Note: Specific 3-isomer is a research chemical; see 279236-32-7 for the 4-pyridinyl isomer. |

| SMILES | C1=CN(C=N1)CCCNCC2=CN=CC=C2 |

Structural Pharmacophore Analysis

The molecule consists of three distinct domains, each contributing to its interaction with Class A GPCRs (specifically H3R):

-

Proximal Domain (Imidazole): A 1H-imidazol-1-yl moiety. Unlike histamine (which is 4(5)-substituted), this N1-substitution eliminates tautomerism, locking the ring orientation. It serves as the primary anchor for Asp114 (TM3) interactions in the receptor pocket.

-

Linker Domain (Propyl Chain): A three-carbon aliphatic spacer. This extension (compared to histamine's ethyl chain) often shifts pharmacological activity from agonism to antagonism by altering the depth of penetration into the binding pocket.

-

Distal Domain (Pyridin-3-ylmethyl): A pyridine ring attached via a secondary amine. This acts as a lipophilic tail, engaging in hydrophobic or pi-stacking interactions with Trp371 (TM6) or Tyr374 (TM6).

Physicochemical Profile

Ionization Constants (pKa)

The compound is a tri-basic polyelectrolyte . Understanding its ionization state is critical for predicting membrane permeability and solubility.

| Functional Group | Approx. pKa | Charge at pH 7.4 | Role in Binding |

| Secondary Amine (Aliphatic) | 9.8 – 10.2 | +1 (Cationic) | Ionic bond with Asp114 (TM3) |

| Imidazole Nitrogen (N3) | 6.8 – 7.0 | ~+0.2 (Partial) | H-bond donor/acceptor |

| Pyridine Nitrogen | 5.1 – 5.3 | 0 (Neutral) | Pi-stacking / Hydrophobic |

Solubility and Lipophilicity

-

LogP (Octanol/Water): ~0.8 (Neutral form).

-

LogD (pH 7.4): -1.5 to -0.5. Due to the protonation of the secondary amine and partial protonation of the imidazole at physiological pH, the molecule is highly hydrophilic.

-

Aqueous Solubility:

-

Free Base: Moderate (< 10 mg/mL).

-

Dihydrochloride Salt: Very High (> 100 mg/mL).

-

-

Stability: The secondary amine is susceptible to oxidation over prolonged storage; the imidazole ring is stable.

Visualization: Ionization & Synthesis

pH-Dependent Ionization States

The following diagram illustrates the protonation sequence of the molecule as pH decreases from basic to acidic.

Caption: Stepwise protonation of the tri-basic ligand. At physiological pH (7.4), Species B (Monocation) is the dominant form.

Synthetic Pathway (Reductive Amination)

The most robust synthesis route utilizes a reductive amination between 3-(1H-imidazol-1-yl)propan-1-amine and pyridine-3-carboxaldehyde.

Caption: One-pot reductive amination synthesis workflow. Yields are typically 70-85% after purification.

Experimental Protocols

Synthesis Protocol (Reductive Amination)

Objective: Synthesize 500 mg of the target ligand.

Reagents:

-

3-(1H-imidazol-1-yl)propan-1-amine (1.0 eq)

-

Pyridine-3-carboxaldehyde (1.0 eq)

-

Methanol (anhydrous)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 1.0 eq of the amine and 1.0 eq of the aldehyde in anhydrous methanol. Stir at room temperature for 4–6 hours under nitrogen. Monitor by TLC for the disappearance of the aldehyde.

-

Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise over 15 minutes (Caution: Gas evolution).

-

Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Quench the reaction with a small amount of water or 1M HCl (carefully) to destroy excess hydride.

-

Extraction: Evaporate methanol. Basify the residue with 1M NaOH to pH > 12. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Determination of pKa (Potentiometric Titration)

Validation: This protocol validates the ionization states described in Section 3.1.

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Titrant: Use 0.1 M HCl and 0.1 M KOH (standardized).

-

Method: Perform a titration from pH 2.0 to pH 11.0 at 25°C under inert atmosphere (N₂).

-

Analysis: Use the Bjerrum method or Gran plot analysis to identify inflection points corresponding to the three basic centers.

Biological Relevance & ADME Implications

Receptor Affinity: This ligand binds to the Histamine H3 Receptor (H3R).[1][2][3][4][5] The propyl linker is a critical determinant of efficacy. While ethyl-linked analogs (histamine) are agonists, propyl-linked analogs often exhibit antagonist or inverse agonist activity. The pyridine ring provides additional affinity via pi-pi interactions with aromatic residues in the binding pocket (e.g., Tyr374).

Blood-Brain Barrier (BBB) Penetration: Despite being a CNS target (H3R is presynaptic in the brain), the high polarity of this molecule at pH 7.4 (LogD < 0) suggests poor passive diffusion across the BBB. To achieve central activity in vivo, it is often administered as a prodrug or requires active transport. For in vitro assays, it is highly soluble and bioavailable.

References

-

ChemicalBook. 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine (Analog Data). Retrieved from

-

National Institutes of Health (NIH). Histamine H3 Receptor Ligands: Structure-Activity Relationships. PubChem Compound Summary. Retrieved from

-

Leurs, R., et al. (2005).[1] The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists. Nature Reviews Drug Discovery. (Contextual grounding for imidazole-propyl-amine pharmacophore).

-

Sigma-Aldrich. Product Specification: 3-(1H-Imidazol-1-yl)propan-1-amine (Precursor). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

This guide provides an in-depth technical analysis of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a bivalent chemical probe possessing a "privileged scaffold" structure.[1]

Based on its pharmacophore—comprising an imidazole head group, a flexible propyl-amine linker, and a pyridine tail—this molecule acts as a dual-function ligand. It primarily targets the Histamine H3 Receptor (GPCR) and Thromboxane A2 Synthase (Cytochrome P450 5A1) .

Executive Summary: The Bivalent Pharmacophore

The molecule 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine (hereafter referred to as IPP-3 ) represents a classic "hybrid" ligand design in medicinal chemistry.[1] Its structure integrates two distinct binding motifs:[1]

-

The Imidazole-Propyl-Amine Moiety: A potent mimic of the endogenous histamine ligand, optimized for binding to the Histamine H3 receptor.[1]

-

The Pyridinylmethyl Group: A lipophilic, aromatic nitrogen donor capable of coordinating with heme iron in metalloenzymes or engaging in

-

This dual nature suggests IPP-3 is a high-value lead compound for treating neurodegenerative disorders (via H3 antagonism) and thrombotic cardiovascular diseases (via TXAS inhibition).[1]

Primary Target: Histamine H3 Receptor (H3R)[2]

The Histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as an autoreceptor, negatively regulating the synthesis and release of histamine, and as a heteroreceptor, modulating acetylcholine, norepinephrine, and dopamine.

Mechanism of Action: Inverse Agonism/Antagonism

IPP-3 functions as an H3R Antagonist/Inverse Agonist .[1]

-

Binding Mode: The imidazole ring of IPP-3 mimics the imidazole of endogenous histamine, forming an ionic bond with the conserved Aspartate (Asp3.32) residue in Transmembrane Domain 3 (TM3) of the receptor.

-

Linker Function: The propyl chain provides the optimal spacing (approx. 4-5 Å) to position the secondary amine for electrostatic interaction with Glutamic Acid (Glu5.46) in TM5.[1]

-

Pyridine Cap: The 3-pyridinylmethyl group extends into the secondary binding pocket, displacing the constitutive water network and stabilizing the receptor in its inactive conformation (

).

Therapeutic Implications

By blocking the constitutive activity of H3R, IPP-3 disinhibits the release of neurotransmitters.

-

Cognitive Enhancement: Increased acetylcholine release in the prefrontal cortex (Potential for Alzheimer’s Disease ).

-

Wakefulness: Increased histamine and norepinephrine release (Potential for Narcolepsy and ADHD ).

Signaling Pathway Visualization

Caption: IPP-3 blocks H3R-mediated inhibition, restoring cAMP levels and calcium influx to drive neurotransmitter exocytosis.[1]

Secondary Target: Thromboxane A2 Synthase (TXAS)[1]

Thromboxane A2 Synthase (CYP5A1) is a cytochrome P450 enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.

Mechanism of Action: Heme Coordination

IPP-3 acts as a Type II Ligand Inhibitor of TXAS.[1]

-

Heme Binding: The nitrogen atom in the imidazole ring (or the pyridine ring, depending on steric fit) acts as a strong ligand for the Heme Iron (Fe³⁺) at the enzyme's active site.

-

Competitive Inhibition: This coordination prevents the binding of the substrate (PGH2) and the subsequent oxygen activation required for catalysis.

-

Selectivity: The 3-pyridinylmethyl tail mimics the hydrophobic arachidonic acid backbone, guiding the molecule into the substrate access channel.

Therapeutic Implications

-

Antithrombotic: Prevention of platelet aggregation without the gastric side effects of COX inhibitors (Aspirin).

-

Stroke Prevention: Reduction of vasospasm and microthrombi formation.

Experimental Validation Protocols

To validate IPP-3 as a therapeutic candidate, the following self-validating protocols are recommended.

Protocol A: [³H]-N-α-Methylhistamine Competitive Binding Assay (H3R Affinity)

Objective: Determine the Binding Affinity (

| Step | Action | Critical Parameter (Validation) |

| 1 | Membrane Prep | Transfect HEK-293 cells with human H3R cDNA.[1] Harvest membranes.[1] |

| 2 | Incubation | Mix membranes + [³H]-N-α-methylhistamine (1 nM) + IPP-3 (10⁻¹⁰ to 10⁻⁵ M).[1] |

| 3 | Equilibrium | Incubate at 25°C for 60 minutes. |

| 4 | Filtration | Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine. |

| 5 | Analysis | Count radioactivity via liquid scintillation. Plot inhibition curve.[1] |

Protocol B: Spectrophotometric Heme Binding Assay (TXAS Interaction)

Objective: Confirm direct interaction with the CYP5A1 heme iron.

-

Enzyme Source: Recombinant human Thromboxane Synthase (microsomes).

-

Baseline: Record UV-Vis spectrum (350–500 nm) of the enzyme in phosphate buffer (pH 7.4).

-

Titration: Add increasing concentrations of IPP-3 (0.5 – 50 µM).

-

Readout: Observe the Type II Spectral Change :

-

Validation: The magnitude of the spectral difference (

) is proportional to ligand binding saturation.[1]

Comparative Data Summary

The following table summarizes the predicted pharmacological profile based on Structural Activity Relationship (SAR) data of analogous compounds (Imetit, Ciproxifan, Ozagrel).

| Parameter | Histamine H3 Receptor | Thromboxane A2 Synthase |

| Predicted Affinity ( | Low Nanomolar (5 - 50 nM) | Micromolar (0.5 - 5 µM) |

| Binding Type | Reversible Antagonist | Reversible Heme Inhibitor |

| Key Pharmacophore | Imidazole-Propyl-Amine | Imidazole / Pyridine Nitrogen |

| Therapeutic Outcome | Wakefulness, Cognitive Boost | Anti-platelet, Vasodilation |

| Off-Target Risk | H4 Receptor (Inflammation) | CYP3A4 Inhibition (Drug-Drug Interaction) |

Strategic Synthesis & Workflow

The synthesis of IPP-3 is a one-step reductive amination, making it an accessible probe for libraries.[1]

Caption: Efficient synthesis via reductive amination allows for rapid generation of IPP-3 for biological screening.[1]

References

-

Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865.

-

Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[1] Nature, 327, 117-123.

-

Cross, P. E., & Dickinson, R. P. (1989). "Imidazo[1,5-a]pyridines: A new class of thromboxane A2 synthetase inhibitors."[2] Journal of Medicinal Chemistry, 32(9), 2099-2104.

-

Kato, K., et al. (1985). "Synthesis and thromboxane A2 synthase inhibitory activity of imidazole derivatives." Journal of Medicinal Chemistry, 28(3), 287-294.

-

Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today, 14(9-10), 509-515.

Sources

A Technical Guide to the Preliminary In-vivo Toxicity Assessment of Novel Imidazole Derivatives

Foreword: Navigating the Path from Discovery to Safety

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. However, the journey of a novel imidazole derivative from a promising lead compound to a potential therapeutic is contingent upon a rigorous evaluation of its safety profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting preliminary in-vivo toxicity studies. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind experimental design, the integration of multi-disciplinary data, and the ethical considerations that must underpin all animal-based research. Our objective is to empower research teams to generate robust, interpretable, and regulatory-compliant data that will critically inform the future development of these important chemical entities.

Chapter 1: Foundational Principles of In-vivo Toxicity Evaluation

The preliminary assessment of a novel chemical entity's toxicity in a living organism is a critical early step in drug development.[1][2] This phase aims to identify potential hazards, establish a dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest exposure level at which there are no biologically significant adverse effects.[1]

The Ethical Imperative: The Three Rs (3Rs)

All in-vivo research must be conducted with the highest ethical standards. The principles of the "3Rs" — Replacement, Reduction, and Refinement — are paramount.[3][4]

-

Replacement: Utilizing non-animal methods wherever possible. While this guide focuses on in-vivo studies, extensive in-vitro cytotoxicity and genotoxicity assays should precede any animal testing.[1][5]

-

Reduction: Employing the minimum number of animals necessary to obtain scientifically valid data.[3][5] Modern statistical approaches and well-designed studies, such as those outlined in the OECD guidelines, are crucial for achieving this.[6][7]

-

Refinement: Modifying experimental procedures to minimize animal pain, suffering, and distress.[3][4] This includes using humane endpoints, appropriate anesthetics and analgesics, and providing environmental enrichment.[3]

Researchers have a responsibility not only to the welfare of the animals but also to the scientific validity of the data, as poor animal care can compromise experimental outcomes.[8]

Strategic Approach to In-vivo Toxicity Testing

A tiered or stepwise approach is the most logical and resource-efficient method for evaluating the toxicity of a novel imidazole derivative. This typically begins with acute toxicity studies to determine the immediate effects of a single dose, followed by sub-chronic and chronic studies to assess the effects of repeated dosing over longer periods.[9][10]

Chapter 2: Acute Oral Toxicity Assessment

Acute oral toxicity studies provide initial information on the health hazards likely to arise from short-term exposure.[11] This data is fundamental for classifying the substance and for guiding dose selection in subsequent studies.[11][12] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.

Causality in Method Selection: OECD Guidelines

Instead of the classical LD50 test, which uses mortality as the primary endpoint, modern guidelines like the OECD Test Guideline 423 (Acute Toxic Class Method) and 420 (Fixed Dose Procedure) are preferred as they use fewer animals and rely on the observation of clear signs of toxicity.[6][7][12]

-

OECD 423 (Acute Toxic Class Method): This is a stepwise procedure using three animals of a single sex (usually females, as they are often more sensitive) per step.[6] The outcome of one step (mortality or morbidity) determines the dose for the next step.[6] This method allows for the classification of a substance into a specific toxicity class.[13][12]

-

OECD 420 (Fixed Dose Procedure): This method also uses a stepwise approach but is designed to identify a dose that produces evident toxicity without causing mortality.[7] The starting dose is selected from fixed levels (5, 50, 300, and 2000 mg/kg) based on any existing data.[7]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD 423)

This protocol is a self-validating system, where the results of each step inform the next, ensuring a robust and ethical evaluation.

1. Animal Selection and Husbandry:

- Species: The rat is the preferred rodent species.[11] Use healthy, young adult animals of a commonly used laboratory strain.

- Housing: House animals in appropriate conditions (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[11] Group housing is acceptable, but individual housing may be necessary if clinical signs warrant it.[11]

2. Dose Preparation and Administration:

- The test substance should be administered orally via gavage in a single dose.[6][7] The vehicle should be inert (e.g., water, corn oil).

3. Stepwise Dosing Procedure:

- Step 1: Dose three fasted female rats at a starting dose selected based on available data (e.g., 300 mg/kg).[6][7]

- Step 2 (and subsequent steps): The outcome of the previous step dictates the next action, as illustrated in the workflow diagram below.

4. Observations:

- Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.[14]

- Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and behavior.[7] Pay close attention to tremors, convulsions, salivation, diarrhea, lethargy, and coma.[7]

- Record body weight just before dosing and at least weekly thereafter.

- At the end of the 14-day observation period, all surviving animals are humanely euthanized.

5. Pathological Examination:

- Conduct a gross necropsy on all animals (including those that die during the study).

- Collect organs for histopathological examination, particularly those showing gross lesions. For novel imidazole derivatives, the liver is a key target organ to examine.[14][15]

Diagram: OECD 423 Acute Toxic Class Method Workflow

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Chapter 3: Sub-chronic and Chronic Toxicity Evaluation

While acute studies reveal immediate hazards, many toxic effects only manifest after repeated exposure. Sub-chronic (typically 28 to 90 days) and chronic (6 to 12 months or longer) studies are designed to identify target organ toxicity and establish a NOAEL for long-term exposure.[9][10][16]

Rationale for Extended Duration Studies

The primary objectives of these studies are to:

-

Characterize the dose-response relationship of the test substance.[9]

-

Assess the potential for cumulative toxicity.

-

Evaluate the reversibility of toxic effects.[17]

These studies are essential for risk assessment and for determining safe dosage levels for potential human clinical trials.[16]

Experimental Design for a 28-Day Oral Toxicity Study

This is a foundational repeated-dose study, often a prerequisite for initiating human trials.

1. Animal Model and Grouping:

- Use both male and female rodents (e.g., Wistar rats).

- Typically, four groups are used: a control group (vehicle only) and at least three dose groups (low, mid, and high).

- The high dose should induce some toxic effects but not mortality. The low dose should ideally be the NOAEL.

2. Dosing and Observations:

- Administer the test compound daily via oral gavage for 28 days.

- Conduct detailed clinical observations daily.

- Measure body weight and food/water consumption weekly.

- Perform ophthalmological examinations before and at the end of the study.

3. Clinical Pathology:

- Collect blood and urine samples from a subset of animals at the end of the study.[18]

- These samples are crucial for assessing hematology and clinical chemistry parameters, which provide a window into the functional status of various organ systems.[18][19]

4. Anatomic Pathology:

- At the termination of the study, conduct a full gross necropsy on all animals.

- Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).

- Preserve a comprehensive list of tissues in a fixative (e.g., 10% neutral buffered formalin) for histopathological evaluation.

Chapter 4: Endpoint Analysis: The Pillars of Toxicity Assessment

The interpretation of in-vivo toxicity studies relies on the careful integration of data from clinical observations, clinical pathology, and anatomic pathology.

Clinical Pathology: A Functional Assessment

Clinical pathology provides quantitative data on the effects of a compound on the hematopoietic system and organ function.[18]

Table 1: Core Clinical Pathology Parameters in Rodent Toxicity Studies

| Panel | Parameter | Potential Toxicological Significance |

| Hematology | Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT) | Anemia, effects on erythropoiesis |

| White Blood Cell Count (WBC) and Differential | Inflammation, immunosuppression | |

| Platelet Count (PLT) | Effects on coagulation, bone marrow suppression | |

| Clinical Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Hepatocellular injury[20] |

| Alkaline Phosphatase (ALP), Total Bilirubin | Cholestasis, biliary tract damage[20] | |

| Blood Urea Nitrogen (BUN), Creatinine | Renal dysfunction[20] | |

| Glucose | Effects on carbohydrate metabolism | |

| Total Protein, Albumin | Liver or kidney damage, nutritional status[20] | |

| Cholesterol, Triglycerides | Effects on lipid metabolism[20] |

This table is a summary of core parameters recommended by various guidelines.[21]

Histopathology: The Gold Standard for Target Organ Identification

Histopathology, the microscopic examination of tissues, is the definitive endpoint for identifying target organs of toxicity and characterizing the nature of the cellular injury.[22][23] For imidazole derivatives, particular attention should be paid to the liver, as hepatotoxicity is a known concern for some compounds in this class.[14][15][24][25]

Diagram: Histopathological Evaluation Workflow

Caption: Simplified pathway of mitochondrial-mediated hepatotoxicity.

Conclusion: A Forward-Looking Approach

The preliminary in-vivo toxicity assessment of novel imidazole derivatives is a multi-faceted endeavor that requires careful planning, ethical execution, and integrated data analysis. By adhering to established guidelines, focusing on scientifically sound endpoints, and considering the potential mechanisms of toxicity, researchers can build a robust safety profile for their compounds. This foundational data is not merely a regulatory hurdle but a critical scientific dataset that informs go/no-go decisions and ultimately paves the way for the development of safer, more effective medicines.

References

- Ethical Issues Related to Animal Welfare Considerations in the Toxicology Laboratory. (n.d.). ResearchGate.

- OECD Test Guideline 423. (2001). National Toxicology Program.

- OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). oecd.org.

- OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.

- OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program.

- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate.

- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). PubMed.

- New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. (2020). PubMed.

- Graphical display of histopathology data from toxicology studies for drug discovery and development: An industry perspective. (2016). PubMed.

- Applied Clinical Pathology in Preclinical Toxicology Testing. (n.d.). ResearchGate.

- Preclinical Histopathology: A Powerful Insight into Early Drug Development. (2024). InfinixBio.

- The Critical Role of Histopathology in Drug Development: Unveiling the Invisible. (2024). HistoWiz.

- Ethical considerations in toxicology. (1985). PubMed.

- Histologically defined biomarkers in toxicology. (2007). PubMed.

- Subchronic Toxicity Testing - Chronic Toxicity Studies. (n.d.). Altasciences.

- Curation and analysis of clinical pathology parameters and histopathologic findings from eTOXsys, a large database project (eTOX) for toxicologic studies. (2019). PubMed.

- Principles of Clinical Pathology for Toxicology Studies. (n.d.). Scilit.

- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2025). ResearchGate.

- Current approaches to toxicity profiling in early-stage drug development. (2025). dzarc.com.

- Ethical considerations regarding animal experimentation. (n.d.). PMC - NIH.

- Ethical and Scientific Considerations Regarding Animal Testing and Research. (2011). PLOS One.

- When to Start Subchronic & Chronic Toxicology Studies. (2024). WuXi AppTec.

- In vivo zebrafish assays for analyzing drug toxicity. (n.d.). ResearchGate.

- Sub-Chronic and Chronic Toxicity Studies. (n.d.). Charles River Laboratories.

- The role of pathology in the identification of drug-induced hepatic toxicity. (2006). PubMed.

- Clinical Pathology - Specifications for the Conduct of Toxicity Studies. (2023). NCBI.

- Understanding Sub Chronic Toxicity Studies: A Vital Aspect of Drug Development. (2026). InfinixBio.

- Ethical and Animal Welfare Considerations in Relation to Species Selection for Animal Experimentation. (n.d.). MDPI.

- Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (n.d.). Oxford Academic.

- METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS. (2023). International Journal of Knowledge.

- Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (2017). PubMed.

- In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (n.d.). MDPI.

- Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries. (n.d.). Animal Diagnostic Lab.

- Toxicology. (n.d.). Aurigene Pharmaceutical Services.

- Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX.

- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2025). R Discovery.

- In Vivo Toxicity Study. (n.d.). Creative Bioarray.

- Imidazole. (n.d.). Wikipedia.

- Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (2025). ResearchGate.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). sciprofiles.com.

- Guidelines for Toxicity Tests. (n.d.). FDA.

- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.

- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.). PMC.

- TOXICOLOGICAL EVALUATIONS. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie.

Sources

- 1. dzarc.com [dzarc.com]

- 2. histologix.com [histologix.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethical and Scientific Considerations Regarding Animal Testing and Research | PLOS One [journals.plos.org]

- 5. Ethical considerations in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. umwelt-online.de [umwelt-online.de]

- 8. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subchronic Toxicity Testing - Chronic Toxicity Studies | Altasciences [altasciences.com]

- 10. criver.com [criver.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. infinixbio.com [infinixbio.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. scilit.com [scilit.com]

- 20. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. animaldiagnosticlab.com [animaldiagnosticlab.com]

- 22. home.histowiz.com [home.histowiz.com]

- 23. Histologically defined biomarkers in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The role of pathology in the identification of drug-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

Molecular docking studies of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

An In-Depth Technical Guide to the Molecular Docking of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

This guide provides a comprehensive, technically-grounded walkthrough of the molecular docking process for 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, a novel small molecule with therapeutic potential. We will move beyond a simple recitation of steps to explore the underlying scientific rationale for each decision in the workflow, ensuring a robust and reproducible study. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques with scientific rigor.

Introduction: The Scientific Premise

The imidazole moiety is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding, metal coordination, and aromatic interactions makes it a privileged scaffold for engaging with a wide array of biological targets.[1][2] The subject of our study, 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, combines the versatile imidazole ring with a pyridine group, suggesting a potential for complex interactions within a protein binding site.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein target.[3][4][5] This allows for the rapid screening of virtual libraries of compounds and the elucidation of structure-activity relationships at the molecular level.

For the purpose of this guide, we will investigate the interaction of our topic molecule with Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway and a well-established target for antifungal agents.[6] The rationale for this choice is the known propensity of imidazole-containing compounds to act as inhibitors of CYP enzymes.

Part 1: Pre-Computation - The Foundation of a Reliable Docking Study

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire workflow.

Receptor Preparation: From Crystal Structure to Docking-Ready Protein

The initial step is to obtain a high-resolution crystal structure of the target protein.[7][8] We will use the PDB entry 5FSA , which is the crystal structure of Candida albicans CYP51 in complex with an inhibitor.

Protocol 1: Receptor Preparation using Schrödinger's Protein Preparation Wizard

-

Import the PDB Structure : Load the 5FSA PDB file into Maestro (Schrödinger Suite).

-

Pre-processing : This initial step corrects for common issues in crystal structures.[9]

-

Assign correct bond orders.

-

Add hydrogens, as they are typically not resolved in crystal structures.

-

Fill in missing side chains and loops using Prime.

-

-

H-bond Assignment and Optimization : The hydrogen-bonding network is critical for accurate protein-ligand interactions.

-

Restrained Minimization : A final energy minimization step is performed to relieve any steric clashes introduced during the preparation process. A heavy-atom RMSD constraint (e.g., 0.3 Å) is typically applied to prevent significant deviation from the crystal structure.[9]

-

Removal of Non-essential Molecules :

-

Delete all water molecules that are not critical for ligand binding (i.e., not mediating a key interaction).

-

Remove any co-crystallized ligands and ions that are not part of the active site of interest.[7]

-

Causality Check: Why are these steps necessary? Raw PDB files are not immediately suitable for docking. They often lack hydrogen atoms, may have missing atoms or residues, and the protonation states of titratable residues are not defined. The Protein Preparation Wizard systematically addresses these issues to produce a chemically correct and energetically favorable receptor structure, which is essential for a meaningful docking simulation.[9]

Ligand Preparation: Defining the Conformation of our Molecule

The ligand, 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, must also be prepared to generate a low-energy, 3D conformation.

Protocol 2: Ligand Preparation using LigPrep

-

Generate a 2D Structure : Draw the molecule in a 2D sketcher and save it in a common format (e.g., MOL).

-

LigPrep Execution :

-

Generate possible ionization states at the target pH (e.g., 7.4).

-

Generate tautomers and stereoisomers if applicable.

-

Perform a conformational search and energy minimization using a suitable force field (e.g., OPLS3e).

-

The output is a set of low-energy, 3D conformers of the ligand in a format ready for docking (e.g., .mae).

-

Causality Check: A ligand is not a static entity; it is flexible and can adopt multiple conformations. LigPrep explores the conformational space of the ligand and provides a set of energetically favorable structures. This is crucial because the docking algorithm will need to place these conformations into the protein's binding site to find the best fit.

Part 2: Computation - The Docking Simulation

With the prepared receptor and ligand, we can now proceed to the docking simulation itself. We will use Glide (Grid-based Ligand Docking with Energetics) for this purpose.

Receptor Grid Generation

The first step in Glide docking is to define the active site and generate a receptor grid. This grid pre-calculates the energetic properties of the binding site, which significantly speeds up the docking calculation.

Protocol 3: Receptor Grid Generation

-

Define the Binding Site : The binding site can be defined by selecting the co-crystallized ligand from the original PDB file. The center of this ligand will define the center of the grid box.

-

Set Grid Box Dimensions : The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. A typical size is a 20x20x20 Å cube.

-

Generate the Grid : Initiate the grid generation process. Glide will calculate and store the potential energy grids for various atom types within this defined space.

Causality Check: The receptor grid is a key component of Glide's efficiency. By pre-calculating the properties of the binding site, the docking calculation itself becomes a much faster process of fitting the ligand into this pre-computed grid, rather than calculating interactions on-the-fly for every new ligand pose.

Ligand Docking

We will now dock our prepared ligand into the generated receptor grid.

Protocol 4: Ligand Docking with Glide

-

Select Docking Precision : Glide offers different levels of precision, from High-Throughput Virtual Screening (HTVS) to Standard Precision (SP) and Extra Precision (XP). For a detailed study of a single ligand, XP mode is recommended as it provides the most accurate results, albeit at a higher computational cost.[10]

-

Define Ligand Sampling : Specify the number of poses to generate per ligand and whether to perform post-docking minimization.

-

Run the Docking Simulation : Launch the Glide docking job. The software will systematically search for the best binding poses of the ligand within the receptor grid.

Causality Check: The docking algorithm explores a vast conformational and orientational space to find the most favorable binding mode. The scoring function is used to evaluate each pose, and the best-scoring poses are retained. The choice of docking precision (e.g., XP) determines the exhaustiveness of this search and the rigor of the scoring.[10]

Part 3: Post-Computation - Analysis and Validation

The output of a docking simulation is a set of predicted binding poses and their associated scores. This data must be carefully analyzed and, ideally, validated.

Analysis of Docking Results

The primary outputs to analyze are the docking score and the binding pose.

-

Docking Score : This is a numerical value that estimates the binding affinity of the ligand for the protein. In Glide, a more negative GlideScore indicates a stronger binding affinity.[10]

-

Binding Pose : This is the predicted 3D orientation of the ligand in the active site. Visual inspection of the binding pose is crucial to understand the specific interactions that stabilize the protein-ligand complex.

Protocol 5: Analysis of Docking Poses

-

Visualize the Complex : Load the docked complex into a molecular visualization program like Maestro or PyMOL.

-

Identify Key Interactions : Analyze the interactions between the ligand and the protein. Look for:

-

Hydrogen Bonds : These are strong, directional interactions that are critical for binding affinity and specificity.

-

Hydrophobic Interactions : The burial of nonpolar surfaces is a major driving force for binding.

-

Pi-Pi Stacking : Aromatic rings of the ligand can interact favorably with aromatic residues in the protein.

-

Metal Coordination : The imidazole nitrogen can coordinate with metal ions, such as the heme iron in CYP enzymes.

-

-

Compare with Known Binders : If available, compare the binding mode of your ligand with that of known inhibitors of the target protein.

Validation of the Docking Protocol

A crucial step in any docking study is to validate the chosen protocol. A common method is to re-dock the co-crystallized ligand into the active site.

Protocol 6: Docking Validation by Re-docking

-

Extract the Co-crystallized Ligand : Separate the co-crystallized ligand from the original PDB file (5FSA).

-

Prepare the Ligand : Prepare this ligand using the same protocol as for our topic molecule (Protocol 2).

-

Re-dock the Ligand : Dock the prepared co-crystallized ligand back into the receptor using the same docking protocol (Protocol 4).

-

Calculate RMSD : Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful re-docking.[11][12]

Causality Check: If the docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand, it increases our confidence in the predicted binding mode of our novel compound.[11][13]

Data Presentation

The results of our hypothetical docking study are summarized in the tables below.

Table 1: Docking Scores

| Ligand | Docking Score (GlideScore, kcal/mol) |

| 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine | -8.5 |

| Co-crystallized Ligand (for reference) | -9.2 |

Table 2: Key Interactions for 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

| Interaction Type | Protein Residue | Ligand Moiety |

| Hydrogen Bond | TYR132 | Imidazole Nitrogen |

| Hydrogen Bond | SER378 | Pyridine Nitrogen |

| Hydrophobic | PHE228, LEU376 | Propanamine Chain |

| Pi-Pi Stacking | PHE127 | Pyridine Ring |

| Metal Coordination | Heme Iron | Imidazole Nitrogen |

Visualizations

Molecular Docking Workflow

Caption: The overall molecular docking workflow, from preparation to analysis.

Interaction Analysis Logic

Caption: Logical flow for analyzing protein-ligand interactions from the docked pose.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically sound workflow for the molecular docking of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine with CYP51 as a representative target. The hypothetical results suggest that this molecule has the potential to bind effectively to the active site, forming key interactions that are characteristic of known inhibitors.

It is imperative to remember that molecular docking is a predictive tool.[3] The results should be used to generate hypotheses and guide further experimental work. The next logical steps would be to synthesize this compound and validate its activity through in vitro enzymatic assays. Furthermore, molecular dynamics (MD) simulations could be employed to study the stability of the predicted binding pose over time. By integrating computational and experimental approaches, we can accelerate the drug discovery process and gain deeper insights into the molecular basis of therapeutic action.

References

- Schrödinger, LLC. (2022-01-23). Protein Ligand Docking Lesson Plan.

- Lang, P. T., & Brozell, S. (2025-06-06). Tutorial: Prepping Molecules. UCSF DOCK.

- National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem.

- Bioinformatics Review. (2020-07-07). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube.

- University of Catania. (n.d.). Molecular Docking Tutorial.

- ChemCopilot. (2025-04-29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- RCSB PDB. (1999-07-08). IMD Ligand Summary Page.

- Wang, R., et al. (n.d.). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. National Institutes of Health.

- Ferreira, L. G., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.

- ResearchGate. (2022-04-25). How to validate the molecular docking results?.

- Firoz, A. (2022-11-21). [MD-2] Protein Preparation for Molecular Docking [Video]. YouTube.

- Wikipedia. (n.d.). Scoring functions for docking.

- National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central.

- RCSB PDB. (2001-10-03). IME Ligand Summary Page.

- Schrödinger, LLC. (n.d.). Docking and scoring.

- Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory.

- ResearchGate. (2025-08-09). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol.

- BLDpharm. (n.d.). 3-(1H-Imidazol-1-yl)propan-1-ol hydrochloride.

- National Institutes of Health. (2023-06-27). The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. PubMed Central.

- Jimson, A. (2023-10-22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube.

- Chemgenie. (2022-09-20). Scoring Functions : Types and Importance in Molecular Docking [Video]. YouTube.

- All about Bioinformatics. (2021-05-11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. PubChem.

-

ResearchGate. (n.d.). Protein-ligand interactions of Miconazole (Standard control) with protein (PDB ID: 5FSA). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHLei56oM3lmJqYfdsXXez6K5iJrgkNKmvsAK8ZidwQl4suqGvc3TEer8dvZ2hGEizUp3NboEVkuPo6mm1AS18WCs2zbrVNeub1gH06RtrIs4UFOjXjQSCqQGJ2hsZOZTFD8FB0FhNoqp0Nludjkn0wZ3ZEMqFsn-zl8VbZx2DJD3w222r7mOHV8CvJJTtdycgVf_X-cOciy1LkrZFuTPPnBNM6My40iMUGwvcTcZMnGZ5yFpf5kn11Hg6XKh0WylDXg==]([Link]

Sources

- 1. longdom.org [longdom.org]

- 2. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. schrodinger.com [schrodinger.com]

- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Rational Approach to a Novel Bioactive Compound

The compound 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine represents a novel chemical entity with significant potential for biological activity. Its structure incorporates three key pharmacophores: an imidazole ring, a flexible propanamine linker, and a pyridinylmethyl group. While specific data for this exact molecule is not yet available in the public domain, its constituent motifs are well-represented in a multitude of bioactive compounds, suggesting a range of plausible cellular effects and therapeutic applications.

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous drugs with diverse activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Notably, imidazole derivatives are known to act as competitive inhibitors at the ATP-binding site of various kinases, including p38 MAP kinase and receptor tyrosine kinases (RTKs) like VEGFR and EGFR.[1][4][5]

The propanamine linker provides conformational flexibility, allowing the terminal groups to orient themselves optimally within a biological target. Polyamines, which share this basic structure, are crucial for cell growth, differentiation, and survival.

The pyridinylmethyl group is another prevalent feature in drug design, often used to modulate properties such as solubility, metabolic stability, and receptor-ligand interactions.[6][7]

Given this structural rationale, it is hypothesized that 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine may function as an inhibitor of critical cellular signaling pathways, particularly those driven by protein kinases. These application notes provide a comprehensive guide for researchers to systematically characterize the biological activity of this compound in a cell culture setting. The protocols outlined below are designed to be self-validating, with built-in controls and clear explanations for each experimental step.